N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O2/c13-9-2-1-7(3-10(9)14)18-11(20)19-4-8(5-19)21-6-12(15,16)17/h1-3,8H,4-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUSJIWWTZKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 3,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl or trifluoroethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: NMR Data Comparison (Representative Examples from )
Biological Activity
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H10Cl2F3N3O2
- Molecular Weight : 336.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. The azetidine ring structure allows for conformational flexibility, which may influence binding affinity to target receptors or enzymes.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit various antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine have shown inhibition against strains of Staphylococcus aureus and Escherichia coli. The activity is often measured using Minimum Inhibitory Concentration (MIC) assays.
Antiviral Activity
Azetidine derivatives have also been evaluated for antiviral properties:
- Inhibition of Viral Replication : Some studies suggest that certain azetidine compounds can inhibit the replication of viruses such as human coronavirus and influenza A virus. The mechanism may involve interference with viral entry or replication processes.
Anticancer Activity
The compound's potential as an anticancer agent is under investigation:
- Cytotoxicity Studies : Preliminary studies indicate that azetidine derivatives may exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine showed IC50 values ranging from 14.5 µM to 97.9 µM against different cancer cell lines.
Study 1: Antimicrobial Efficacy
In a study evaluating several azetidine derivatives for their antibacterial properties, N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine was tested against Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine | 32 | Staphylococcus aureus |
| Control (Penicillin) | 0.5 | Staphylococcus aureus |
Study 2: Antiviral Activity
In vitro testing showed that the compound inhibited the replication of human coronavirus (229E), with an EC50 value of 45 µM. This suggests potential as a therapeutic agent against viral infections.
| Virus | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|
| Human Coronavirus (229E) | 45 | Ribavirin (112) |
Study 3: Anticancer Activity
In cytotoxicity assays against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT-116 | 30 |
| Capan-1 | 15 |
These results indicate that the compound possesses promising anticancer properties that warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
